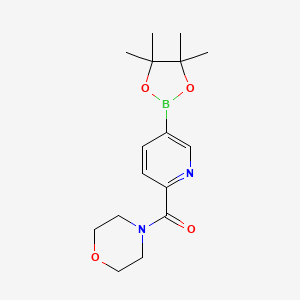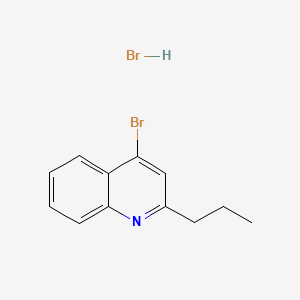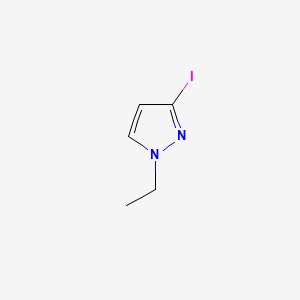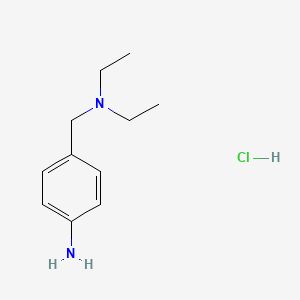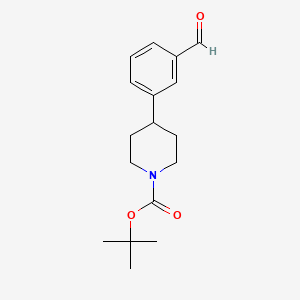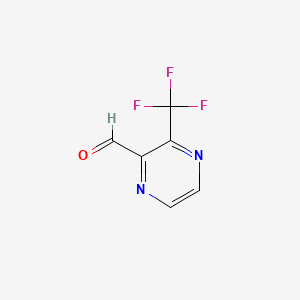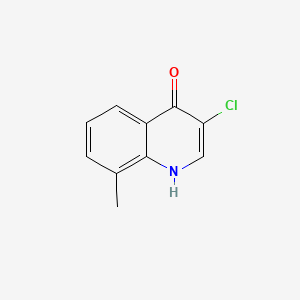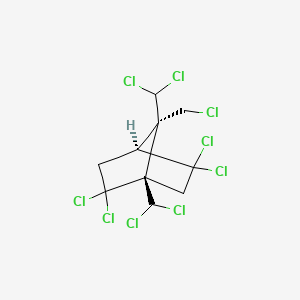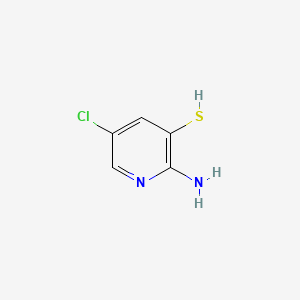
2-Formyl-5-(trifluoromethyl)phenylboronic acid
Vue d'ensemble
Description
2-Formyl-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative with the molecular formula C8H6BF3O3 It is characterized by the presence of a formyl group and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety
Mécanisme D'action
Target of Action
The primary target of 2-Formyl-5-(trifluoromethyl)phenylboronic acid is the cytoplasmic leucyl-tRNA synthetase (LeuRS) of microorganisms . LeuRS is an essential enzyme that attaches leucine to its corresponding tRNA, a crucial step in protein synthesis.
Mode of Action
The compound acts by blocking the LeuRS of microorganisms . It is suggested that the compound forms a cyclic isomer, a 3-hydroxybenzoxaborole, which can bind into the active site of LeuRS . This binding inhibits the function of LeuRS, disrupting protein synthesis and ultimately leading to the death of the microorganism .
Biochemical Pathways
The compound affects the protein synthesis pathway in microorganisms by inhibiting LeuRS . This disruption in protein synthesis can lead to a halt in growth and reproduction of the microorganism, and eventually its death .
Pharmacokinetics
Boronic acids are generally known for their stability and are readily prepared, which could suggest good bioavailability .
Result of Action
The inhibition of LeuRS by this compound leads to a disruption in protein synthesis, causing a halt in growth and reproduction of the microorganism, and eventually its death . The compound has shown moderate action against Candida albicans, and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues . In some solutions, the compound isomerizes with the formation of the corresponding 3-hydroxybenzoxaborole
Analyse Biochimique
Biochemical Properties
, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.
Cellular Effects
The specific cellular effects of 2-Formyl-5-(trifluoromethyl)phenylboronic acid are not well studied. It has been shown to have antimicrobial activity, showing moderate action against Candida albicans . It reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
Molecular Mechanism
It is suggested that the compound may block the cytoplasmic leucyl-tRNA synthetase (LeuRS) of the microorganism . Docking studies with the active site of the enzymes have been carried out .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under inert atmosphere and at temperatures between 2-8°C .
Metabolic Pathways
Boronic acids are known to be involved in various borylation approaches .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-(trifluoromethyl)phenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of 2-formyl-5-(trifluoromethyl)phenyl halides using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is carried out under mild conditions, often using a base such as potassium carbonate in an aqueous or alcoholic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Formyl-5-(trifluoromethyl)phenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: 2-Carboxy-5-(trifluoromethyl)phenylboronic acid.
Reduction: 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid.
Substitution: Various biaryl compounds depending on the halide used in the Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Formylphenylboronic acid
- 2-Formyl-3-fluorophenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
Uniqueness
2-Formyl-5-(trifluoromethyl)phenylboronic acid is unique due to the presence of both a formyl group and a trifluoromethyl group on the phenyl ring. This combination of electron-withdrawing groups significantly enhances the compound’s acidity and reactivity compared to its analogues. Additionally, the trifluoromethyl group imparts unique steric and electronic properties, making this compound particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Propriétés
IUPAC Name |
[2-formyl-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O3/c10-8(11,12)6-2-1-5(4-13)7(3-6)9(14)15/h1-4,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEODBDFMVYZAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676696 | |
| Record name | [2-Formyl-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204580-94-8 | |
| Record name | B-[2-Formyl-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Formyl-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Formyl-5-(trifluoromethyl)phenyl boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


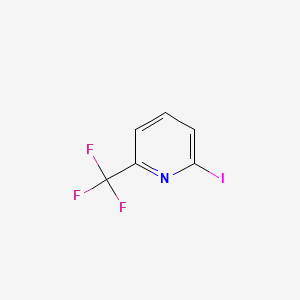
![3-Aminothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B597998.png)
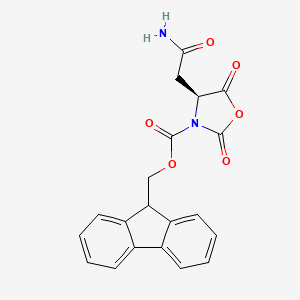
![4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598001.png)
